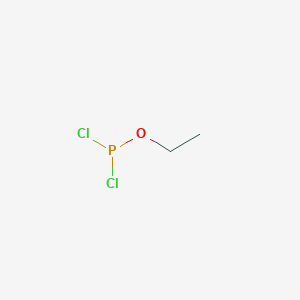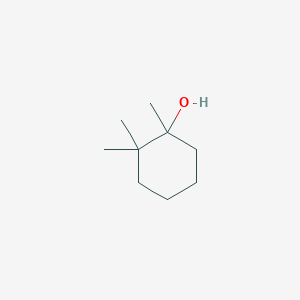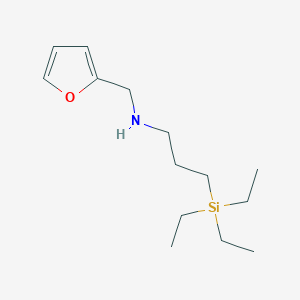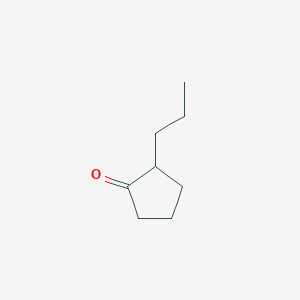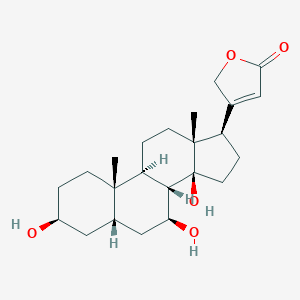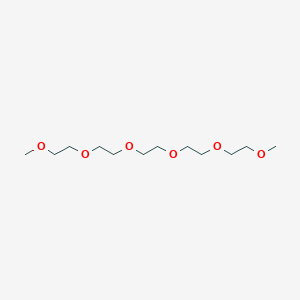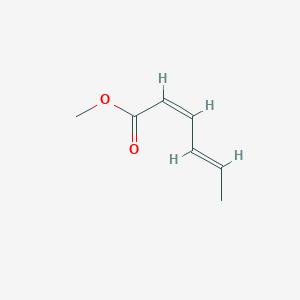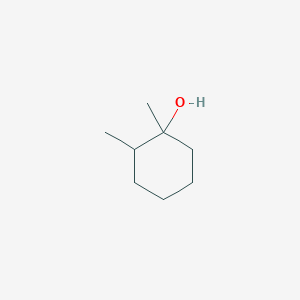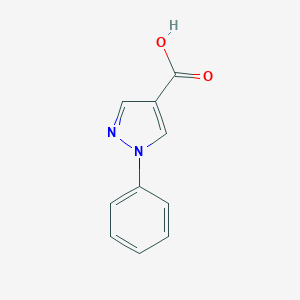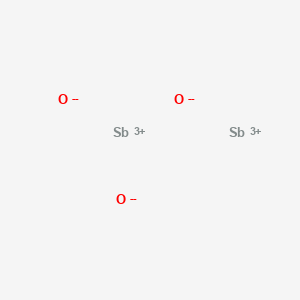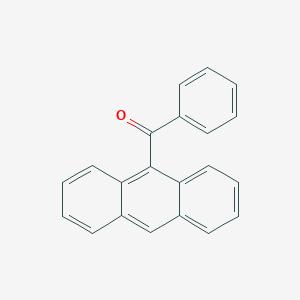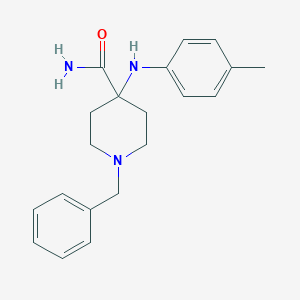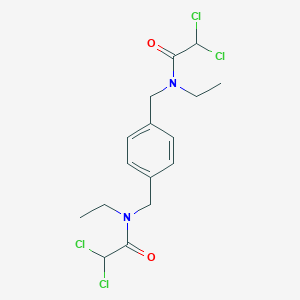
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine, commonly referred to as DCDX, is a chemical compound used in scientific research. It is a derivative of xylylenediamine and is primarily used as a cross-linking agent for proteins and peptides. The compound has been studied extensively for its potential applications in drug delivery systems and as a tool for protein structure determination.
Mecanismo De Acción
The mechanism of action of DCDX involves the formation of covalent bonds between proteins or peptides. The dichloroacetyl groups on DCDX react with amino groups on the proteins or peptides, forming stable amide bonds. This covalent linkage allows for the formation of protein complexes that can be studied using a variety of techniques.
Efectos Bioquímicos Y Fisiológicos
DCDX has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that the compound does not significantly alter protein function or cellular metabolism at the concentrations typically used in research experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DCDX in scientific research is its ability to cross-link proteins and peptides in a site-specific manner. The compound can be used to selectively cross-link specific amino acid residues, allowing for the study of protein structure and function in a highly controlled manner.
However, there are also limitations to the use of DCDX in lab experiments. The compound can be difficult to work with, as it is highly reactive and can cross-link proteins and peptides non-specifically if not used carefully. Additionally, the cross-linking reaction can be time-consuming and may require optimization for each individual protein or peptide of interest.
Direcciones Futuras
There are several potential future directions for the use of DCDX in scientific research. One area of interest is the development of new drug delivery systems based on DCDX cross-linking. The compound has been used to create stable protein-drug conjugates, which could be used for targeted drug delivery to specific tissues or cells.
Another potential future direction is the use of DCDX in the study of protein-protein interactions in complex biological systems. The compound could be used to selectively cross-link specific protein complexes, allowing for the study of complex signaling pathways and cellular processes.
Overall, DCDX is a valuable tool for scientific research, with a range of potential applications in protein structure determination, drug delivery, and the study of complex biological systems.
Métodos De Síntesis
The synthesis of DCDX involves the reaction of 1,4-xylylenediamine with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields DCDX as a white solid.
Aplicaciones Científicas De Investigación
DCDX has been extensively studied for its potential applications in scientific research. One of the primary uses of DCDX is as a cross-linking agent for proteins and peptides. The compound can be used to covalently link two or more proteins or peptides together, allowing for the study of protein-protein interactions and the determination of protein structure.
Propiedades
Número CAS |
1477-20-9 |
|---|---|
Nombre del producto |
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine |
Fórmula molecular |
C16H20Cl4N2O2 |
Peso molecular |
414.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Cl4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clave InChI |
AEHLRHNHBHGHBT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
SMILES canónico |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Otros números CAS |
1477-20-9 |
Sinónimos |
Win 13 099 Win 13099 Win-13099 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



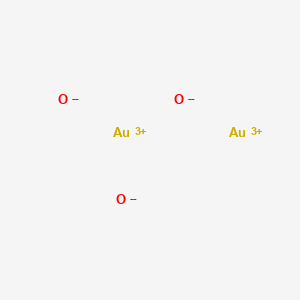
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
